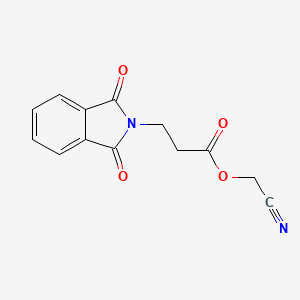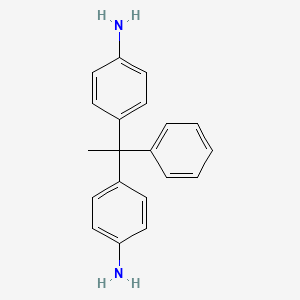
2-Hexyl-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-2-methyloxirane is an organic compound with the molecular formula C9H18O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as 2-hexyl-2-methyl-oxirane and 2-hexyl-2-methyloxiran . Oxiranes are characterized by their strained ring structure, which makes them highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexyl-2-methyloxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes. For instance, the reaction of 2-hexyl-2-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), can yield this compound . The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The epoxidation reaction is carried out in the presence of a catalyst, such as titanium silicalite-1 (TS-1), to enhance the reaction rate and selectivity . The product is then purified through distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the oxirane ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Hexyl-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-hexyl-2-methyloxirane involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through various pathways, including nucleophilic attack or acid-catalyzed reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
Vergleich Mit ähnlichen Verbindungen
2-Hexyl-2-methyloxirane can be compared with other oxiranes such as:
2-Ethyl-2-methyloxirane: Similar in structure but with a shorter alkyl chain.
2-Propyl-2-methyloxirane: Another similar compound with a different alkyl group.
2-Butyl-2-methyloxirane: Differing by the length of the alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
6924-86-3 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-hexyl-2-methyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
WCFNPAFDSAVSOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


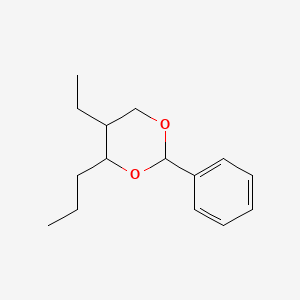

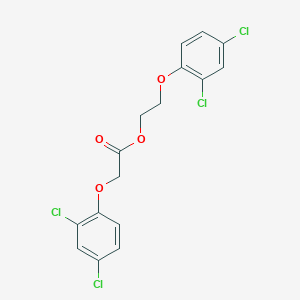
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
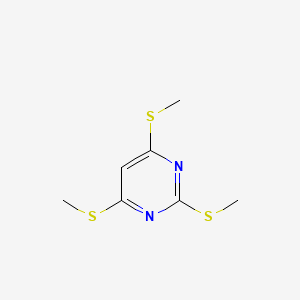
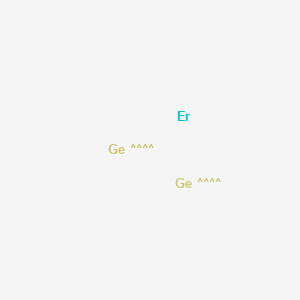

![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)


